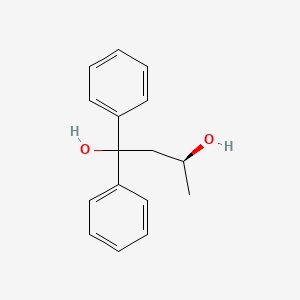
(3S)-1,1-Diphenylbutane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-1,1-Diphenylbutane-1,3-diol is an organic compound characterized by the presence of two phenyl groups attached to a butane backbone with hydroxyl groups at the first and third carbon positions. The compound’s stereochemistry is specified by the (3S) configuration, indicating the spatial arrangement of atoms around the third carbon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1,1-Diphenylbutane-1,3-diol typically involves the use of Grignard reagents or organolithium compounds. One common method is the reaction of 1,1-diphenyl-1-butene with a suitable Grignard reagent, followed by hydrolysis to yield the desired diol. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of precursor compounds under high pressure and temperature. The use of chiral catalysts can help achieve the desired stereochemistry. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-1,1-Diphenylbutane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into corresponding alkanes or alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of benzophenone derivatives.
Reduction: Production of diphenylbutane derivatives.
Substitution: Generation of brominated or sulfonated phenyl derivatives.
Applications De Recherche Scientifique
(3S)-1,1-Diphenylbutane-1,3-diol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in protein binding studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (3S)-1,1-Diphenylbutane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites, influencing the activity of enzymes or the binding affinity of receptors. The phenyl groups contribute to hydrophobic interactions, stabilizing the compound’s binding to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Diphenylethane-1,2-diol: Similar structure but with hydroxyl groups at different positions.
1,1-Diphenylpropane-1,3-diol: Differing by one carbon in the backbone.
1,1-Diphenylbutane-1,2-diol: Hydroxyl groups at adjacent carbon positions.
Uniqueness
(3S)-1,1-Diphenylbutane-1,3-diol is unique due to its specific stereochemistry and the positioning of hydroxyl groups, which influence its reactivity and binding properties. This makes it a valuable compound in stereoselective synthesis and in studies requiring precise molecular interactions.
Propriétés
Numéro CAS |
73151-77-6 |
|---|---|
Formule moléculaire |
C16H18O2 |
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
(3S)-1,1-diphenylbutane-1,3-diol |
InChI |
InChI=1S/C16H18O2/c1-13(17)12-16(18,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,17-18H,12H2,1H3/t13-/m0/s1 |
Clé InChI |
WAGALWVQWKDBCI-ZDUSSCGKSA-N |
SMILES isomérique |
C[C@@H](CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)O |
SMILES canonique |
CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


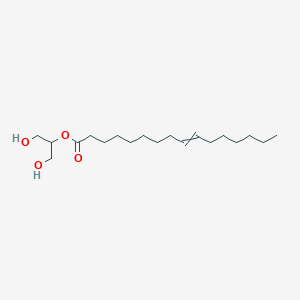

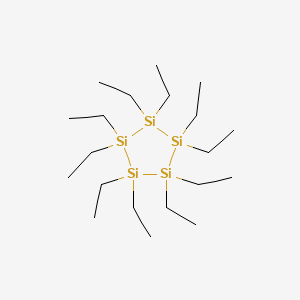
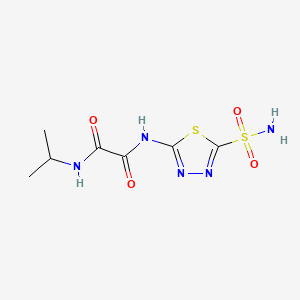

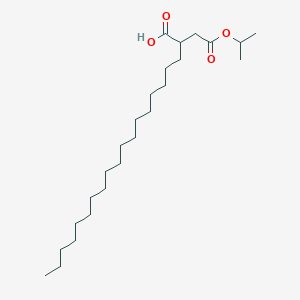
![3-Chloropyrazino[2,3-F]quinoxaline](/img/structure/B14454845.png)
![N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide](/img/structure/B14454851.png)
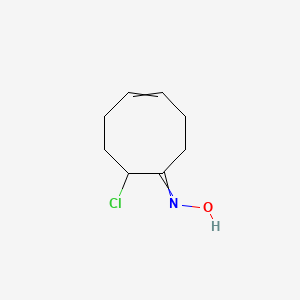

![2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole](/img/structure/B14454878.png)
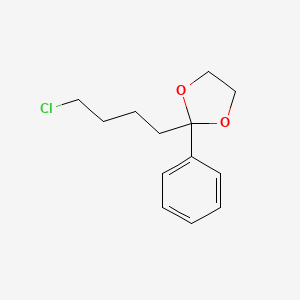
![6-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B14454882.png)
![Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate](/img/structure/B14454886.png)
